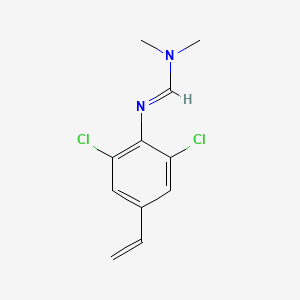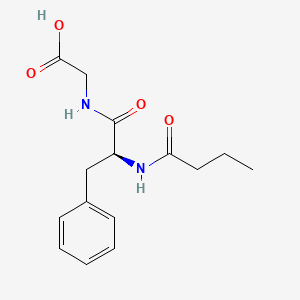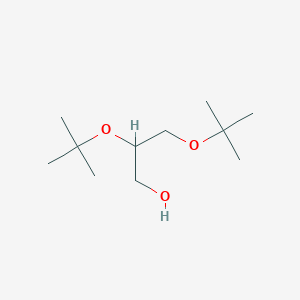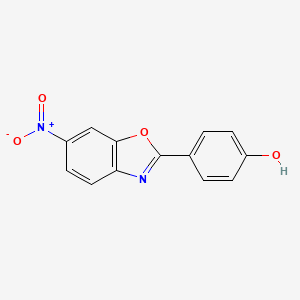![molecular formula C14H12OS B12570420 2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan CAS No. 225933-91-5](/img/structure/B12570420.png)
2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan is a heterocyclic compound that belongs to the naphthofuran family This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with methyl and methylsulfanyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the photochemical reaction of 2,3-disubstituted benzofurans can lead to the formation of naphtho[1,2-B]furan derivatives . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic systems and optimization of reaction conditions, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methyl and methylsulfanyl groups, which can act as electron-donating substituents.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[1,2-B]benzofuran: Similar in structure but lacks the methyl and methylsulfanyl substituents.
Dibenzo[b,d]furan: Contains two benzene rings fused to a furan ring, differing in the position of the furan ring.
Naphtho[2,3-B]furan: Another naphthofuran derivative with different substitution patterns.
Uniqueness
2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan is unique due to the presence of both methyl and methylsulfanyl groups, which influence its chemical reactivity and potential applications. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
225933-91-5 |
|---|---|
Formule moléculaire |
C14H12OS |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
2-methyl-3-methylsulfanylbenzo[g][1]benzofuran |
InChI |
InChI=1S/C14H12OS/c1-9-14(16-2)12-8-7-10-5-3-4-6-11(10)13(12)15-9/h3-8H,1-2H3 |
Clé InChI |
MYJWCDAKFRLFGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(O1)C3=CC=CC=C3C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)




![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)

![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)

![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
